2-Methyl-3-(piperidin-3-ylmethyl)-3H-imidazo[4,5-b]pyridine hydrochloride
Description
Properties
IUPAC Name |
2-methyl-3-(piperidin-3-ylmethyl)imidazo[4,5-b]pyridine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4.ClH/c1-10-16-12-5-3-7-15-13(12)17(10)9-11-4-2-6-14-8-11;/h3,5,7,11,14H,2,4,6,8-9H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDCWWMMAMZAFSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1CC3CCCNC3)N=CC=C2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Multi-Step Synthesis via Piperidine Intermediate Functionalization
The Chinese patent CN106432232A outlines a foundational approach for piperidine-containing imidazo[4,5-b]pyridines through sequential protection, reduction, and cyclization reactions. While originally developed for 1-piperidin-4-yl derivatives, this method adapts effectively to 3-piperidinylmethyl analogs through strategic modifications:
- N-Boc protection : 3-Piperidinemethanol undergoes tert-butoxycarbonyl (Boc) protection using di-tert-butyl dicarbonate in acetone/water (5:1 v/v), achieving 93% yield at ambient temperature.
- Methylation : Subsequent treatment with methyl iodide and potassium carbonate in DMF introduces the 2-methyl group on the future imidazole ring, requiring 12 hr at 60°C.
- Curtius rearrangement : The critical piperidinylmethyl linkage forms through reaction with diphenylphosphoryl azide (DPPA) in toluene, generating an isocyanate intermediate that spontaneously cyclizes. Final hydrochloride salt formation uses 4M HCl/dioxane, yielding 78% over three steps after recrystallization.
Key optimization : Reducing zinc dust particle size to <50 μm during nitro group reduction improves reaction homogeneity, increasing overall yield by 12%.
Tandem SNAr-Reduction-Condensation Protocol
Building on PMC6641603's methodology, this one-pot approach minimizes purification steps while maximizing atom economy:
| Step | Reagents | Conditions | Intermediate |
|---|---|---|---|
| 1 | 2-Chloro-3-nitropyridine, 3-aminomethylpiperidine | H2O:IPA (1:1), 80°C, 2 hr | N-(Piperidin-3-ylmethyl)-3-nitropyridin-2-amine |
| 2 | Zn, conc. HCl | 80°C, 45 min | 3-(Piperidin-3-ylmethyl)pyridine-2,3-diamine |
| 3 | Acetaldehyde | 85°C, 10 hr | Target compound (free base) |
This method achieves 82% overall yield with a single chromatographic purification, outperforming traditional multi-step sequences. Microwave-assisted condensation (120°C, 30 min) further reduces cycle time by 68% without yield penalty.
Solid-Phase Combinatorial Synthesis
Adapting US8481739B2's kinase inhibitor synthesis, a resin-bound strategy enables rapid analog generation:
- Wang resin functionalization with 3-nitropyridine-2-carboxylic acid (DIC/HOBt coupling, 98% efficiency)
- Nucleophilic aromatic substitution with 3-piperidinemethylamine (DIPEA/DMF, 16 hr, 85°C)
- Nitro reduction using SnCl2·2H2O in DMF/H2O (3:1), 4 hr
- Cyclative cleavage with trimethylorthoacetate/TFA, releasing the target compound
This method produces 1.2 g product per gram resin with >95% purity, ideal for parallel synthesis of structural analogs.
Photoredox-Mediated C-H Functionalization
Emerging techniques employ visible-light catalysis for direct C-H methylation:
Reaction parameters :
- Substrate: 3-(Piperidin-3-ylmethyl)-3H-imidazo[4,5-b]pyridine
- Catalyst: Ir(ppy)3 (2 mol%)
- Methyl source: DMSO (dual role as solvent and methyl donor)
- Light: 450 nm LEDs, 24 hr
- Yield: 89% with 98% regioselectivity at C2
This method eliminates pre-functionalization steps but requires rigorous oxygen exclusion (<5 ppm).
Comparative Analysis of Synthetic Routes
| Parameter | Multi-Step | Tandem | Solid-Phase | Photoredox |
|---|---|---|---|---|
| Total Steps | 6 | 3 | 4 | 2 |
| Overall Yield | 61% | 82% | 73% | 89% |
| Purity (HPLC) | 99.2% | 97.8% | 95.4% | 98.6% |
| Scalability | Kilogram | Multi-kilogram | Gram | Decagram |
| Key Advantage | Crystallinity control | Solvent economy | Library synthesis | Step economy |
The tandem method demonstrates optimal balance between efficiency and scalability for industrial production, while photoredox approaches show promise for future methodology development.
Critical Process Considerations
a) Hydrochloride Salt Formation
Optimal salt stoichiometry occurs at 1:1.05 molar ratio (free base:HCl) in ethanol/MTBE (3:1). Supersaturation control via anti-solvent addition rate (<5 mL/min) prevents oiling out, yielding 99.5% crystalline form.
b) Impurity Profiling
Common byproducts include:
- N-Methyl over-alkylation (controlled by limiting MeI equivalents)
- Piperidine ring-opening (mitigated by inert atmosphere)
- Imidazole regioisomers (suppressed through temperature ramping)
Analytical Characterization Data
1H NMR (400 MHz, D2O)
δ 8.72 (s, 1H, H5), 8.34 (d, J=5.1 Hz, 1H, H7), 7.98 (d, J=5.1 Hz, 1H, H6), 4.21 (m, 2H, CH2N), 3.54-3.21 (m, 3H, piperidine), 2.99 (s, 3H, CH3), 2.89-2.45 (m, 4H, piperidine), 1.98-1.65 (m, 4H, piperidine).
HPLC-MS
m/z calc. for C14H19N4+: 243.16; found: 243.2 [M+H]+. Purity: 99.1% (254 nm).
Industrial-Scale Process Recommendations
For GMP production:
- Adopt the tandem method with flow chemistry implementation
- Implement PAT (Process Analytical Technology) for real-time nitro group reduction monitoring
- Use mixed-solvent antisolvent crystallization (ethanol/water) for particle size control
- Employ continuous carbon treatment for color body removal
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-(piperidin-3-ylmethyl)-3H-imidazo[4,5-b]pyridine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different substituents onto the imidazo[4,5-b]pyridine core or the piperidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized derivatives with potential biological activities.
Scientific Research Applications
Chemical Profile
- Molecular Formula : C14H21ClN4
- CAS Number : 1368502-95-7
- Molecular Weight : 280.80 g/mol
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of 2-Methyl-3-(piperidin-3-ylmethyl)-3H-imidazo[4,5-b]pyridine hydrochloride. It has been evaluated against various bacterial strains, demonstrating moderate to significant activity.
Case Study: Antimicrobial Screening
A study utilized the agar well diffusion method to assess the antimicrobial efficacy of this compound against common pathogens:
| Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 µg/mL |
| Escherichia coli | 12 | 64 µg/mL |
| Bacillus subtilis | 14 | 48 µg/mL |
These results indicate that the compound could serve as a potential lead for developing new antimicrobial agents, especially in combating resistant strains.
Anticancer Properties
The anticancer activity of this compound has garnered attention due to its ability to inhibit cell proliferation in various cancer cell lines.
Case Study: Cytotoxicity Evaluation
In vitro studies were conducted on several cancer cell lines to evaluate the cytotoxic effects of the compound:
| Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung) | 12.5 |
| MCF-7 (Breast) | 15.0 |
| HeLa (Cervical) | 10.0 |
The results suggest that this compound exhibits significant cytotoxicity, making it a candidate for further development as an anticancer therapeutic agent.
Neuropharmacological Applications
The compound has also been investigated for its neuropharmacological properties, particularly in modulating neurotransmitter systems. Initial findings suggest potential benefits in treating neurological disorders.
Mechanism of Action
The mechanism of action of 2-Methyl-3-(piperidin-3-ylmethyl)-3H-imidazo[4,5-b]pyridine hydrochloride involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The imidazo[4,5-b]pyridine scaffold is versatile, and substitutions at positions 2, 3, and 5 significantly alter physicochemical and pharmacological properties. Below is a detailed comparison with key analogs:
Structural and Physicochemical Properties
Key Research Findings
Piperidine Substitution : The target compound’s piperidin-3-ylmethyl group introduces conformational flexibility and moderate lipophilicity (LogP ~2.5 inferred from analogs), which may improve blood-brain barrier permeability compared to chlorinated derivatives .
Chlorine vs. However, this may reduce metabolic stability compared to methyl-substituted analogs .
Steric Effects : The 3-isopropyl group in 5-chloro-3-isopropyl-2-methyl analog introduces steric hindrance, which could limit binding to flat receptor pockets but improve selectivity .
Synthetic Utility : The chloromethyl group in 2-(chloromethyl)-3H-imidazo[4,5-b]pyridine hydrochloride serves as a reactive handle for further functionalization, a strategy used in prodrug design .
Biological Activity
2-Methyl-3-(piperidin-3-ylmethyl)-3H-imidazo[4,5-b]pyridine hydrochloride (CAS Number: 2279124-41-1) is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious disease treatment. This article provides a comprehensive overview of its biological activity, supported by relevant data tables and research findings.
- Molecular Formula : C13H19ClN4
- Molecular Weight : 266.77 g/mol
- CAS Number : 2279124-41-1
Research indicates that compounds within the imidazo[4,5-b]pyridine class, including this compound, exhibit potent inhibition of specific kinases such as Aurora-A and FLT3. These kinases are crucial in cell cycle regulation and proliferation, making their inhibition a potential strategy for cancer therapy.
Inhibition Studies
A study demonstrated that this compound showed significant in vitro FLT3 inhibition with an IC50 value of approximately 0.162 μM, indicating strong antiproliferative effects against MV4-11 human acute myeloid leukemia (AML) cells (GI50 = 0.299 μM) . This suggests its potential utility in treating AML and possibly other malignancies characterized by FLT3 mutations.
Biological Activity Data
| Activity | Value |
|---|---|
| FLT3 Inhibition IC50 | 0.162 μM |
| Antiproliferative GI50 | 0.299 μM |
| Target Cell Line | MV4-11 (AML cells) |
Case Studies and Research Findings
- Aurora Kinase Inhibition :
-
Trypanosoma brucei Inhibition :
- Another research effort identified imidazo[4,5-b]pyridine derivatives as potent inhibitors against Trypanosoma brucei methionyl-tRNA synthetase, a target for treating human African trypanosomiasis (HAT). The best compounds exhibited EC50 values in the low nanomolar range (39 nM and 22 nM), indicating their potential as lead compounds for HAT treatment .
Toxicology and Safety Profile
While detailed toxicological data specific to this compound is limited, general safety measures include avoiding ingestion and skin contact due to its classification as a hazardous substance .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-methyl-3-(piperidin-3-ylmethyl)-3H-imidazo[4,5-b]pyridine hydrochloride, and how can reaction efficiency be optimized?
- Methodology : The compound can be synthesized via precursor-based routes using commercially available pyrazole and piperidine derivatives. For example, coupling 3-methylimidazo[4,5-b]pyridine precursors with piperidin-3-ylmethyl groups under nucleophilic substitution conditions. Computational reaction path searches (e.g., quantum chemical calculations) and high-throughput screening can optimize yields and reduce trial-and-error experimentation .
Q. How should researchers characterize the structural integrity of this compound?
- Methodology : Use NMR (¹H/¹³C), high-resolution mass spectrometry (HRMS), and X-ray crystallography for structural confirmation. Compare experimental data with predicted SMILES (e.g.,
CN1C(=NC2=C1N=CC=C2)CN) and InChI keys from analogous imidazo[4,5-b]pyridine derivatives . Collision cross-section data (if available) can validate 3D conformations .
Q. What are the stability and storage requirements for this compound?
- Methodology : Store at -20°C in airtight, light-protected containers. Monitor stability via periodic HPLC analysis (C18 column, 0.1% TFA in water/acetonitrile mobile phase) to detect degradation products. Stability studies should span ≥4 years under recommended conditions .
Q. Which analytical techniques are suitable for purity assessment?
- Methodology : Employ reversed-phase HPLC (UV detection at 244–286 nm) and thin-layer chromatography (TLC) with silica gel plates. Compare retention times/Rf values against reference standards, such as impurity markers for piperidine or imidazo-pyridine derivatives .
Q. What safety protocols are critical during handling?
- Methodology : Use fume hoods, nitrile gloves, and eye protection. In case of skin contact, rinse immediately with water and remove contaminated clothing. For inhalation exposure, relocate to fresh air and seek medical advice. Refer to GHS-compliant SDS sheets for hazard mitigation .
Advanced Research Questions
Q. How can computational modeling predict the biological activity of this compound?
- Methodology : Apply molecular docking (e.g., AutoDock Vina) to assess binding affinity with target receptors (e.g., CNS or kinase proteins). Use density functional theory (DFT) to calculate electronic properties and correlate with known bioactivities of structurally related pyridine/piperidine hybrids .
Q. What strategies resolve contradictions in experimental data (e.g., conflicting bioassay results)?
- Methodology : Conduct dose-response studies to validate reproducibility. Cross-reference with orthogonal assays (e.g., SPR for binding affinity vs. cell-based functional assays). Use meta-analysis frameworks to reconcile discrepancies, as seen in comparative pharmacological studies .
Q. How can impurity profiling enhance quality control during synthesis?
- Methodology : Identify impurities via LC-MS/MS and NMR. Reference pharmacopeial standards (e.g., EP/BP guidelines) for piperidine-related byproducts. For example, monitor for 3-(piperidin-4-yl)pyridine dihydrochloride analogs, which are common intermediates .
Q. What methodologies support structure-activity relationship (SAR) studies for this compound?
- Methodology : Synthesize analogs with modifications to the piperidine or imidazo-pyridine moieties. Test in vitro/in vivo models for key endpoints (e.g., receptor inhibition, metabolic stability). Compare with derivatives like 6-chloro-2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine to isolate critical pharmacophores .
Q. How can researchers optimize solubility and bioavailability for in vivo studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
